molecular formula C9H9ClN2O B1381491 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine CAS No. 1694249-38-1

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine

Cat. No. B1381491
M. Wt: 196.63 g/mol
InChI Key: BIIQNUFABYMGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine is a nitrogen-containing heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry and chemical biology. This compound belongs to the family of pyrimidine derivatives and is composed of five atoms, four of which are carbon and one nitrogen. It is a colorless, odorless solid at room temperature and has a molar mass of 172.6 g/mol. It is soluble in water and ethanol, and has a melting point of 124-126°C.

Scientific Research Applications

5. Synthesis of Clickable, Photoreactive Amino Acid

  • Application Summary : This compound is used in the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) for peptide photoaffinity labeling .
  • Methods of Application : The amino acid is synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . It contains both a photoreactive benzophenone and a clickable terminal alkyne which acts like a reporter tag by fast attachment to other functional groups via ‘click’ reaction .
  • Results or Outcomes : The efficiency of Abpa was demonstrated by photoaffinity labeling experiments using photoactivatable probes of α-conotoxin MI .

6. Study of Silyl Bond Cleavage

  • Application Summary : “4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine” is used in the study of silyl bond cleavage .
  • Methods of Application : The compound is used to study the effects of nucleophilic attack by a fluoride ion on either Si atom .
  • Results or Outcomes : The study provides insights into the complexities of the reactive landscape and the influence of vibrational modes on the outcome of chemical processes .

properties

IUPAC Name

4-but-3-ynoxy-2-chloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h1,6H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIQNUFABYMGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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